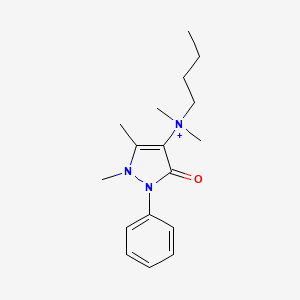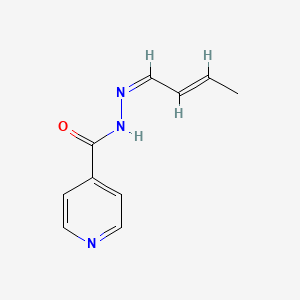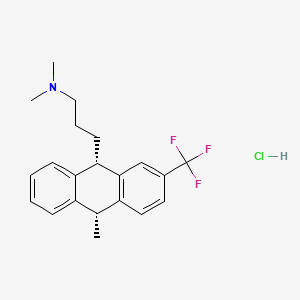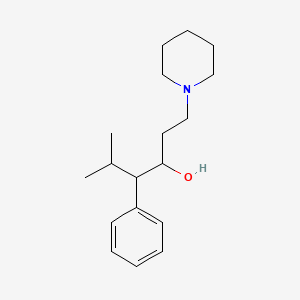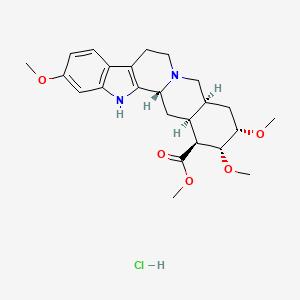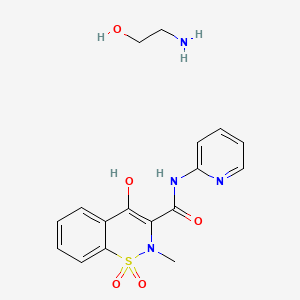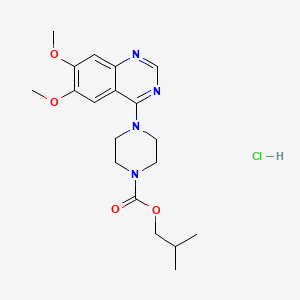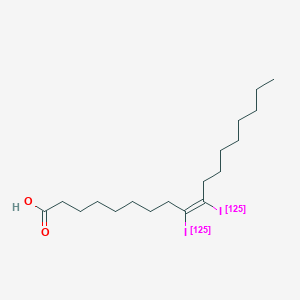
Oleic acid I 125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic acid is a monounsaturated omega-9 fatty acid that occurs naturally in various animal and vegetable fats and oils. It is an odorless, colorless oil, although commercial samples may be yellowish due to the presence of impurities. In chemical terms, oleic acid is classified as a monounsaturated omega-9 fatty acid, with the chemical formula CH₃(CH₂)₇CH=CH(CH₂)₇COOH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleic acid can be prepared through several methods, including the low-temperature crystallization of olive oil fatty acids and the fractional distillation of methyl esters of olive oil fatty acids. Another method involves the isomerization of oleic acid with nitrogen oxides to produce elaidic acid .
Industrial Production Methods
Industrially, oleic acid is often obtained from the hydrolysis of triglycerides found in animal and vegetable fats. The process involves saponification, where fats are treated with an alkali to produce glycerol and fatty acids. The fatty acids are then separated and purified to obtain oleic acid .
Chemical Reactions Analysis
Types of Reactions
Oleic acid undergoes typical reactions of carboxylic acids and alkenes. These include:
Hydrogenation: The double bond in oleic acid can be hydrogenated to produce stearic acid.
Oxidation: Oleic acid can be oxidatively cleaved to produce nonanoic acid and azelaic acid.
Isomerization: Oleic acid can be isomerized to produce elaidic acid
Common Reagents and Conditions
Hydrogenation: Requires a catalyst such as palladium or nickel.
Oxidation: Can be performed using oxidizing agents like potassium permanganate or ozone.
Isomerization: Involves the use of nitrogen oxides
Major Products
Stearic acid: From hydrogenation.
Nonanoic acid and azelaic acid: From oxidation.
Elaidic acid: From isomerization
Scientific Research Applications
Oleic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of micelles and vesicles.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and immune-modulating effects.
Industry: Used in the production of soaps, detergents, lubricants, and plasticizers
Mechanism of Action
Oleic acid exerts its effects through various mechanisms:
Anti-inflammatory Effects: Oleic acid has been shown to reduce inflammation by modulating the activity of immune cells and inflammatory pathways.
Lipid Metabolism: It undergoes beta-oxidation and tricarboxylic acid cycle pathways for catabolism.
Cell Signaling: Oleic acid can activate different intracellular signaling pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Elaidic acid: The trans isomer of oleic acid.
Linoleic acid: A polyunsaturated omega-6 fatty acid.
Uniqueness
Oleic acid is unique due to its monounsaturated nature, which provides a balance between stability and reactivity. Unlike polyunsaturated fatty acids, oleic acid is less prone to oxidation, making it more stable. Its cis configuration also introduces a bend in the molecule, affecting its physical properties and biological functions .
Properties
Molecular Formula |
C18H32I2O2 |
|---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
(Z)-9,10-bis(125I)(iodanyl)octadec-9-enoic acid |
InChI |
InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16-/i19-2,20-2 |
InChI Key |
AJLNCCBKZPMARL-YUGKZARUSA-N |
Isomeric SMILES |
CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/[125I])/[125I] |
Canonical SMILES |
CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


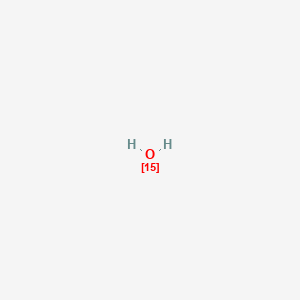
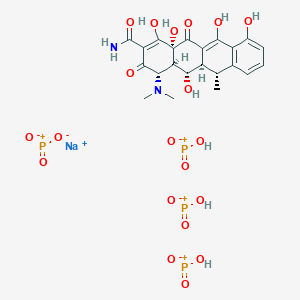
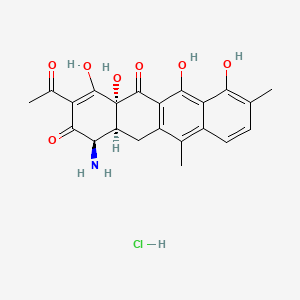
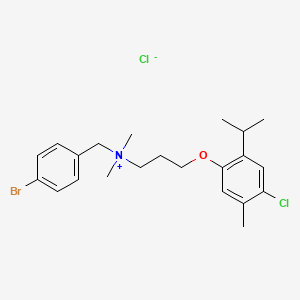
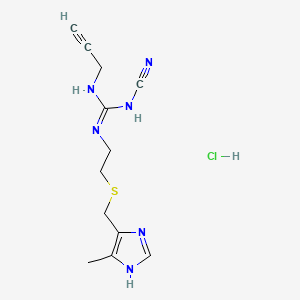
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B10859232.png)

